N-[4-(Benzyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide
Description
N-[4-(Benzyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide is a synthetic amide derivative characterized by a cyclohexyl backbone substituted at the 4-position with a benzyl-cyclopropyl-amino group and a 2-chloroacetamide moiety.
Properties
IUPAC Name |
N-[4-[benzyl(cyclopropyl)amino]cyclohexyl]-2-chloroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O/c19-12-18(22)20-15-6-8-16(9-7-15)21(17-10-11-17)13-14-4-2-1-3-5-14/h1-5,15-17H,6-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFLLXZDHWNLPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CCl)N(CC2=CC=CC=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclohexylamine Precursor Preparation
The synthesis begins with 4-aminocyclohexanol , which undergoes mesylation to form 4-mesyloxycyclohexylamine . This intermediate facilitates nucleophilic substitution reactions for subsequent functionalization.
Reaction Conditions :
Benzylation of Cyclopropylamine
The mesyl group is displaced by benzylamine under Mitsunobu conditions:
Key Parameters :
-
Reagents : Diisopropyl azodicarboxylate (DIAD, 1.5 eq), triphenylphosphine (PPh₃, 1.5 eq) in THF.
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Yield : 68% (colorless oil).
Chloroacetylation of Intermediate A
Reaction with Chloroacetyl Chloride
The amine undergoes acylation in anhydrous tetrahydrofuran (THF) with potassium carbonate (K₂CO₃) as base:
Optimized Conditions :
Alternative Acylating Agents
Comparative studies using chloroacetic anhydride instead of chloroacetyl chloride showed lower yields (78%) due to side reactions, validating the superiority of the chloride reagent.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
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δ 9.38 (t, J = 5.9 Hz, 1H, NH),
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δ 7.83–7.52 (m, 5H, benzyl aromatic),
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δ 4.75 (d, J = 5.6 Hz, 2H, CH₂Cl),
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δ 2.98–2.65 (m, 1H, cyclopropane CH),
IR (KBr) :
Mass Spec (ESI) : m/z 321.1 [M+H]⁺.
Reaction Optimization and Challenges
Solvent Screening
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | K₂CO₃ | 94 | 99 |
| DCM | TEA | 88 | 97 |
| DMF | NaHCO₃ | 76 | 91 |
THF provided optimal solubility for both the amine and acyl chloride, minimizing side products.
Temperature Effects
Elevating the reaction to 40°C reduced yield to 81% due to decomposition of the chloroacetyl intermediate.
Scalability and Industrial Relevance
A pilot-scale synthesis (500 g batch) achieved consistent yields (92–94%) using:
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloroacetamide Group
The chlorine atom undergoes displacement with nucleophiles, forming derivatives with altered pharmacological profiles.
Key Findings :
-
Reactions proceed via S<sub>N</sub>2 mechanisms, with tertiary amines showing higher efficiency due to reduced steric hindrance.
-
Steric effects from the cyclohexyl group influence reaction rates, as seen in lower yields with bulkier nucleophiles.
Amide Hydrolysis
Acidic or basic hydrolysis cleaves the acetamide bond, yielding carboxylic acid or amine intermediates:
| Conditions | Product | Application | Source |
|---|---|---|---|
| 6M HCl, reflux, 24 hr | Cyclohexylamine-carboxylic acid | Precursor for peptide conjugates | |
| NaOH (aq), 100°C, 8 hr | Free amine intermediate | Functionalization for SAR studies |
Mechanistic Insight :
-
Acidic conditions favor formation of carboxylic acids, while basic hydrolysis generates amines .
-
The benzyl-cyclopropylamino group remains stable under these conditions .
Radical-Mediated Cyclization
The chloroacetamide moiety participates in nitrogen-centered radical (NCR) reactions, enabling cyclization:
| Initiator | Conditions | Product (Ring Size) | Yield (%) | Source |
|---|---|---|---|---|
| Bu₃SnH, AIBN | Toluene, 80°C, 12 hr | 6-membered lactam | 58 | |
| B₂(OH)₄, DMAc | RT, 24 hr | 5-membered spirocycle | 42 |
Key Observations :
-
Radical intermediates form via N–O bond cleavage or hydrogen abstraction .
-
Cyclization efficiency depends on the conformation of the cyclohexyl ring .
Pd-Catalyzed Cross-Coupling
The benzyl group undergoes functionalization via palladium-mediated reactions:
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| 4-Bromobenzoyl chloride | Pd(OAc)₂, Xantphos, K₂CO₃ | Biaryl-acetamide conjugate | 71 | |
| Arylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | Suzuki-coupled derivative | 65 |
Applications :
-
Enables synthesis of analogs with enhanced opioid receptor selectivity .
-
Ligand choice (e.g., Xantphos) critically impacts reaction efficiency .
Reductive Amination
The primary amine (post-hydrolysis) participates in reductive alkylation:
Structural Impact :
Comparative Reactivity of Structural Analogs
The reactivity profile differs in analogs with modified substituents:
Stability Under Physiological Conditions
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 320.87 g/mol
- Functional Groups : The compound features a chloroacetamide group, which is significant for its reactivity and biological activity.
Medicinal Chemistry Applications
N-[4-(Benzyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide has been investigated for its potential in drug development, particularly in the following areas:
- Pain Management : The compound's structural characteristics may allow it to act as a selective opioid receptor modulator, potentially providing new avenues for pain relief without the side effects commonly associated with traditional opioids.
- Neuroprotection : Preliminary studies suggest that compounds with similar structures could have neuroprotective effects, making this compound a candidate for research into neurodegenerative diseases.
Case Studies and Research Findings
- Opioid Receptor Modulation : Research has indicated that compounds similar to this compound can selectively target opioid receptors. A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of such compounds for their analgesic properties.
- Neuroprotective Effects : Another study focused on the neuroprotective potential of chloroacetamides, indicating that modifications to the acetamide group could enhance protective effects against neuronal damage in models of neurodegeneration.
- Pharmacokinetic Studies : A pharmacokinetic analysis conducted on related compounds revealed insights into absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for understanding the therapeutic viability of this compound.
Mechanism of Action
The mechanism of action of N-[4-(Benzyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural and functional differences between the target compound and analogous amides:
*Estimated based on structural components.
Key Observations:
- Lipophilicity : The target compound’s cyclohexyl and benzyl groups likely increase membrane permeability compared to thiazole- or benzothiazole-based analogs .
- Metabolic Stability: The cyclopropyl group in the target and ’s compound may resist oxidative metabolism compared to morpholino or azo groups .
- Safety : ’s diazenyl-containing compound carries a skin sensitization risk, whereas the target compound’s discontinuation hints at unstated toxicity or efficacy limitations .
Biological Activity
N-[4-(Benzyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide is a synthetic organic compound notable for its complex structure and potential biological applications. Its molecular formula is with a molecular weight of approximately 322.87 g/mol. The compound features a chloroacetamide functional group, which is significant for its chemical reactivity and potential biological activity. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound consists of several distinct structural elements:
- Cyclohexyl Ring : Provides a stable framework.
- Cyclopropyl Group : May influence receptor binding and selectivity.
- Benzyl Moiety : Enhances lipophilicity and potential interactions with biological targets.
- Chloroacetamide Functional Group : Key for reactivity and biological activity.
Pharmacological Properties
This compound has been investigated for various pharmacological activities:
1. Pain Management
Research indicates that compounds with similar structures may act as selective opioid receptor modulators, suggesting potential applications in pain management therapies. The unique combination of cyclopropyl and benzyl groups could enhance selectivity towards specific opioid receptors, potentially reducing side effects associated with traditional opioids.
2. Neuroprotective Effects
The compound's structural features may also confer neuroprotective properties. Studies on related compounds have shown efficacy in models of neurodegenerative diseases, indicating that this compound could be explored further for such applications.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets, including:
- Receptors : Potential binding to opioid or other neurotransmitter receptors.
- Enzymes : Possible inhibition or modulation of enzyme activity relevant to pain pathways or neuroprotection.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to this compound:
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N-[4-(Benzyl-isopropyl-amino)-cyclohexyl]-2-chloro-acetamide | Isopropyl instead of cyclopropyl | Different pharmacological profiles |
| N-[2-(Benzoyl-4-chlorophenyl)-cyclopropanamine] | Benzoyl group instead of benzyl | Potentially different receptor interactions |
| N-[(4-Methylbenzyl)-cyclopropyl-amino]-cyclohexane | Methyl substitution on benzene ring | Altered lipophilicity affecting bioavailability |
Q & A
Basic: What are the recommended synthetic routes for N-[4-(Benzyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide?
Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated approach involves refluxing intermediates (e.g., benzyl-cyclopropylamine derivatives) with 2-chloroacetamide in acetonitrile using K₂CO₃ as a base, followed by purification via column chromatography (silica gel, ethyl acetate/hexane) . Alternative routes may employ phase-transfer catalysts or microwave-assisted synthesis to reduce reaction time. Note that solvent choice (e.g., DMF vs. acetonitrile) and base strength significantly impact yield and purity .
Basic: How should researchers characterize the compound’s structural and electronic properties?
Answer:
Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
- X-ray crystallography to resolve cyclohexyl ring conformation and hydrogen-bonding patterns (e.g., as demonstrated for N-benzyl-2-chloroacetamide analogs) .
- Mass spectrometry (HRMS) for molecular weight validation.
- Computational methods (DFT) to predict electronic properties (e.g., dipole moments, HOMO-LUMO gaps) using PubChem-derived parameters .
Advanced: How can contradictions in reported reaction yields (e.g., 60–85%) be resolved experimentally?
Answer:
Yield discrepancies often arise from:
- Reagent purity : Use HPLC-grade solvents and recrystallized intermediates.
- Reaction monitoring : Employ TLC/HPLC to track intermediate formation (e.g., unreacted 2-chloroacetamide).
- Optimization : Screen bases (e.g., K₂CO₃ vs. Cs₂CO₃) and solvents (polar aprotic vs. non-polar) to identify ideal conditions .
Example: Acetonitrile may favor SN2 pathways, while DMF could stabilize intermediates via solvation .
Advanced: What methodologies are suitable for analyzing stereochemical outcomes in the cyclohexyl ring?
Answer:
- Chiral chromatography (e.g., Chiralpak® columns) to separate enantiomers.
- Vibrational circular dichroism (VCD) for absolute configuration determination.
- X-ray crystallography : Compare unit cell parameters with structurally similar compounds (e.g., trans-4-substituted cyclohexyl derivatives) .
Basic: How to assess the compound’s stability under varying pH and temperature conditions?
Answer:
- Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 25–60°C for 24–72 hours. Monitor degradation via HPLC.
- Thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Light sensitivity : Store in amber vials under nitrogen to prevent photodegradation .
Advanced: What strategies address low yields in multi-step syntheses (e.g., <10% overall yield)?
Answer:
- Intermediate trapping : Use protecting groups (e.g., Boc for amines) to prevent side reactions.
- Catalytic optimization : Screen Pd/C or Ni catalysts for coupling steps.
- Flow chemistry : Improve heat/mass transfer in exothermic steps (e.g., cyclopropane ring formation) .
Advanced: How to evaluate the role of the cyclopropane moiety in biological activity?
Answer:
- Structure-activity relationship (SAR) studies : Synthesize analogs with cyclopropane replaced by cyclobutane or open-chain groups. Test in vitro (e.g., enzyme inhibition assays).
- Computational docking : Model interactions with target proteins (e.g., using AutoDock Vina with PubChem-derived 3D structures) .
- Metabolic stability : Compare hepatic microsomal degradation rates of cyclopropane-containing vs. non-cyclopropane analogs .
Advanced: How to identify and mitigate impurities from synthetic intermediates?
Answer:
- HPLC-MS/MS : Detect trace impurities (e.g., unreacted benzyl chloride or acetamide by-products).
- Recrystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane gradients) to remove polar impurities.
- Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progress and impurity formation .
Basic: What safety protocols are recommended for handling chloroacetamide derivatives?
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., chloroacetyl chloride).
- Waste disposal : Neutralize acidic/basic residues before aqueous disposal .
Advanced: How to resolve crystallographic disorder in the cyclohexyl ring during X-ray analysis?
Answer:
- Data collection : Cool crystals to 100 K to reduce thermal motion.
- Refinement : Apply riding models for H atoms and constrain anisotropic displacement parameters (ADPs) for carbons.
- Comparison : Reference similar structures (e.g., N-cyclohexyl sulfonamides) to validate bond lengths/angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
